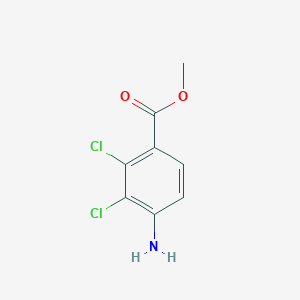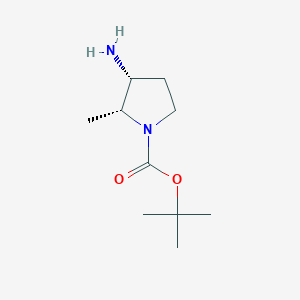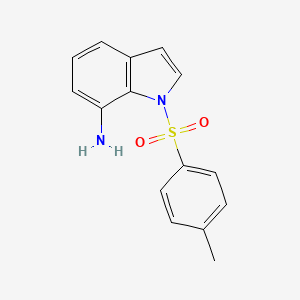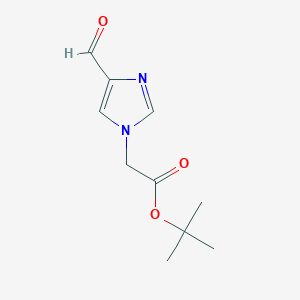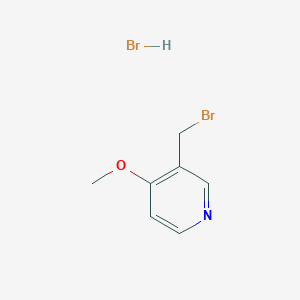
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
Descripción general
Descripción
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is a chemical compound with the CAS Number: 1263378-67-1 . It has a unique structure that enables diverse applications in various fields. This compound is often used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C14H18BrNO3 . The InChI Code for this compound is 1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8,12,17H,6-7H2,1-3H3 .
Physical And Chemical Properties Analysis
The physical form of this compound is a white solid . Its molecular weight is 328.21 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds due to its reactive sites, which allow for various modifications and functionalizations. Its application spans the synthesis of diuretic agents, where the introduction of a bromo substituent significantly enhances diuretic activity compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013). Additionally, the molecule serves as a precursor in the formation of complex structures through reactions such as molecular rearrangement, contributing to the diversity of quinoline derivatives with potential biological activities (Klásek, Kořistek, Sedmera, & Halada, 2003).
Role in Drug Synthesis and Pharmacological Research
This compound's utility extends to pharmacological research, where its derivatives are explored for various therapeutic effects. For example, studies have demonstrated the potential of quinoline derivatives as strong diuretic agents, indicating their utility in developing new hypertension remedies (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018). Another research avenue explores the synthesis of 2-aroylfuro[3,2-c]quinolines from quinolone-based chalcones, investigating their antioxidant and anticholinesterase activities, which are crucial in addressing neurodegenerative disorders (Ferreira, Cardoso, Almeida Paz, Silva, & Silva, 2020).
Environmental and Material Science Applications
Beyond pharmaceuticals, this compound and its derivatives find relevance in material science and environmental applications. They contribute to the development of corrosion inhibitors for metals, showcasing the versatility of quinoline derivatives in industrial applications. Research in this area aims to enhance the longevity and durability of metal structures, highlighting the compound's significance beyond the realm of medicine (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
tert-butyl 7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8,12,17H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPKXJSJKSGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




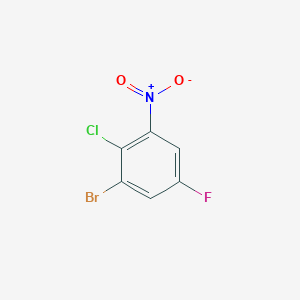

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)
![tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1381713.png)


![4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1381717.png)
